molecular formula C11H10O3S B099931 Methyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 19492-99-0

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B099931
CAS No.: 19492-99-0
M. Wt: 222.26 g/mol
InChI Key: NYPCNZRDJYLVLF-UHFFFAOYSA-N
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Description

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C11H10O3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Scientific Research Applications

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Safety and Hazards

“Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” is classified as an irritant . It is recommended to handle it with care, wearing appropriate personal protective equipment .

Future Directions

“Methyl 5-methoxybenzo[b]thiophene-2-carboxylate” has potential applications in various fields such as medical and organic synthesis . Its future directions could involve further exploration of its properties and potential applications in these fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 5-methoxybenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction can be represented as follows:

5-methoxybenzo[b]thiophene-2-carboxylic acid+methanolsulfuric acidMethyl 5-methoxybenzo[b]thiophene-2-carboxylate+water\text{5-methoxybenzo[b]thiophene-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 5-methoxybenzo[b]thiophene-2-carboxylic acid+methanolsulfuric acid​Methyl 5-methoxybenzo[b]thiophene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-nitrobenzo[b]thiophene-2-carboxylate
  • Methyl 3-chloro-4-bromobenzo[b]thiophene-2-carboxylate
  • Methyl 5-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 5-methoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of a methoxy group at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzo[b]thiophene derivatives and may confer specific properties that are advantageous in certain applications.

Properties

IUPAC Name

methyl 5-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPCNZRDJYLVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631719
Record name Methyl 5-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19492-99-0
Record name Methyl 5-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl thioglycolate (0.647 mL, 7.14 mmol, 1.1 eq.) in 14 mL of DMSO was added NaH 50% (0.405 g, 10.1 mmol, 1.56 eq.) and the mixture was stirred for 5 Min., before 2-fluoro-5-methoxybenzaldehyde (1.00 g, 6.49 mmol) was added (strongly exothermic). When the internal temperature had reached again 25° C., the reaction mixture was poured onto crashed ice and the precipitate filtered off and dried to obtain 0.199 g of the title compound as off-white solid.
Quantity
0.647 mL
Type
reactant
Reaction Step One
Name
Quantity
0.405 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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